

# Application Notes and Protocols for Nir-FP in In Vivo Flow Cytometry

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## Compound of Interest

Compound Name: Nir-FP  
Cat. No.: B12383557

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Audience: Researchers, scientists, and drug development professionals.

## Introduction to Nir-FP for In Vivo Flow Cytometry

Near-infrared fluorescent proteins (**Nir-FPs**) are a class of genetically encoded reporters that fluoresce in the near-infrared spectrum (typically >650 nm). This spectral window is highly advantageous for in vivo imaging applications due to reduced light scattering by tissues and lower autofluorescence from endogenous molecules, enabling deeper tissue penetration and higher signal-to-background ratios.[1][2] In the context of flow cytometry, **Nir-FPs** allow for the non-invasive, real-time monitoring of fluorescently labeled cells directly within the circulatory system of a living animal, a technique known as in vivo flow cytometry (IVFC).[3][4][5]

The combination of **Nir-FPs** and IVFC provides a powerful tool for longitudinal studies of circulating cells, such as immune cells, cancer cells, and stem cells. This technology allows for the quantitative assessment of cell trafficking, population dynamics, and response to therapeutic interventions without the need for repeated blood draws, thus minimizing animal stress and preserving the integrity of the biological system.

## Quantitative Data of Near-Infrared Fluorescent Proteins (Nir-FPs)

The selection of an appropriate **Nir-FP** is critical for the success of in vivo flow cytometry experiments. The following table summarizes the key photophysical properties of several commonly used **Nir-FPs**.

Fluorescent Protein	Excitation Max (nm)	Emission Max (nm)	Brightness (Relative to iRFP713)	Reference
iRFP670	643	670	1.1	
iRFP682	664	682	0.8	
iRFP702	686	702	0.9	
iRFP713	690	713	1.0	
iRFP720	690	720	1.2	
miRFP670	645	670	N/A	
miRFP720	690	720	N/A	

## Experimental Protocols

### Protocol 1: Generation of Nir-FP Expressing Stable Cell Lines via Lentiviral Transduction

This protocol describes the generation of mammalian cell lines that stably express an **Nir-FP**, making them suitable for in vivo tracking studies.

Materials:

- HEK293T cells (for lentivirus production)
- Target cells (e.g., hematopoietic stem cells, T cells, cancer cell lines)
- Lentiviral vector encoding the **Nir-FP** of choice (e.g., pLV-iRFP713)

- Packaging plasmids (e.g., psPAX2, pMD2.G)
- Transfection reagent (e.g., Lipofectamine 3000)
- DMEM and RPMI-1640 culture media
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Polybrene
- Puromycin (or other selection antibiotic)
- Fluorescence-activated cell sorter (FACS)

Procedure:

- Lentivirus Production:
  1. Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
  2. Co-transfect the HEK293T cells with the lentiviral vector encoding the **Nir-FP** and the packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
  3. After 48-72 hours, harvest the virus-containing supernatant and filter it through a 0.45  $\mu\text{m}$  filter to remove cell debris.
  4. Concentrate the viral particles using ultracentrifugation or a commercially available concentration kit.
- Transduction of Target Cells:
  1. Plate the target cells in a 6-well plate.

2. Add the concentrated lentivirus to the cells at various multiplicities of infection (MOI) in the presence of polybrene (4-8  $\mu\text{g}/\text{mL}$ ) to enhance transduction efficiency.
  3. Incubate the cells with the virus for 24 hours.
  4. Replace the virus-containing medium with fresh culture medium.
- Selection and Expansion of Transduced Cells:
    1. After 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
    2. Maintain the cells under selection pressure until a resistant population emerges.
    3. Verify **Nir-FP** expression using fluorescence microscopy and quantify the percentage of positive cells by flow cytometry.
    4. For a pure population, sort the **Nir-FP** positive cells using FACS.
    5. Expand the sorted cells for in vivo experiments.

## Protocol 2: In Vivo Flow Cytometry of Circulating Nir-FP Expressing Cells

This protocol outlines the procedure for non-invasive monitoring of **Nir-FP** expressing cells in the bloodstream of a living mouse using a diffuse in vivo flow cytometry (DiFC) system.

Materials:

- Mouse model (e.g., C57BL/6 or immunodeficient strain)
- **Nir-FP** expressing cells
- Diffuse in vivo flow cytometry (DiFC) instrument with a near-infrared laser (e.g., 670 nm or 785 nm) and appropriate detectors.
- Anesthesia (e.g., isoflurane)

- Animal handling and monitoring equipment
- Sterile saline solution

Procedure:

- Animal Preparation:
  1. Anesthetize the mouse using isoflurane and maintain anesthesia throughout the procedure.
  2. Carefully position the mouse on the imaging stage of the DiFC instrument. The tail or a hindlimb are common sites for monitoring as major blood vessels are accessible.
  3. Secure the tail or limb to minimize movement artifacts.
- Cell Injection:
  1. Resuspend the **Nir-FP** expressing cells in sterile saline at the desired concentration.
  2. Intravenously inject the cell suspension into the mouse, typically via the tail vein.
- In Vivo Flow Cytometry:
  1. Position the DiFC fiber optic probe on the skin surface directly above a major blood vessel.
  2. Configure the DiFC software to acquire data from the near-infrared channel.
  3. Initiate data acquisition to establish a baseline reading before cells are expected to be in circulation.
  4. Continuously monitor the fluorescence signal as the **Nir-FP** expressing cells pass through the laser interrogation volume. The system will detect transient fluorescence peaks corresponding to individual circulating cells.
  5. Record data for the desired duration to analyze cell circulation dynamics.

- Data Analysis:
  1. Process the acquired data to identify and count the fluorescent peaks, which represent individual cells.
  2. Analyze the frequency, intensity, and duration of the peaks to quantify the number of circulating cells and their relative brightness.

## Application: Monitoring Signaling Pathways with Nir-FP Reporters

Genetically encoded biosensors based on **Nir-FPs** can be employed to monitor intracellular signaling events in circulating cells in real-time. These biosensors are typically based on Förster Resonance Energy Transfer (FRET) or single-FP conformational changes.

### Nir-FP Calcium Signaling Reporter

Recent advancements have led to the development of **Nir-FP**-based genetically encoded calcium indicators (GECIs), such as iGECI and NIR-GECO. These reporters can be used to monitor calcium dynamics, a key second messenger in many signaling pathways, including T-cell activation.

Principle: A FRET-based **Nir-FP** calcium sensor consists of a calcium-binding domain (e.g., calmodulin) flanked by two different **Nir-FPs** (a donor and an acceptor). Upon calcium binding, a conformational change in the sensor brings the two **Nir-FPs** closer, leading to an increase in FRET efficiency. This change in the ratio of acceptor to donor emission can be detected by the *in vivo* flow cytometer.

Experimental Approach:

- Generate a stable cell line expressing the **Nir-FP** calcium biosensor using the lentiviral transduction protocol described above.
- Induce a signaling event *in vivo* that is known to trigger calcium flux in the circulating cells of interest (e.g., by injecting an antigen to activate T cells).

- Perform in vivo flow cytometry to monitor the ratiometric change in fluorescence of the circulating cells. An increase in the acceptor/donor emission ratio would indicate an increase in intracellular calcium levels.

## Nir-FP Kinase Activity Reporter

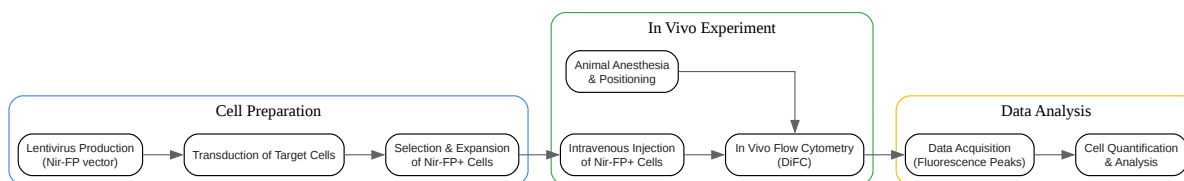
While specific **Nir-FP** based kinase activity reporters for in vivo flow cytometry are still emerging, the principles from existing fluorescent protein-based kinase reporters can be adapted. These reporters typically consist of a kinase-specific phosphorylation motif, a phospho-binding domain, and one or two fluorescent proteins.

Principle: Upon phosphorylation of the substrate peptide by an active kinase, the phospho-binding domain binds to the phosphorylated motif, inducing a conformational change that alters the fluorescence properties of the reporter (e.g., a change in FRET or a shift in the emission spectrum).

Experimental Approach:

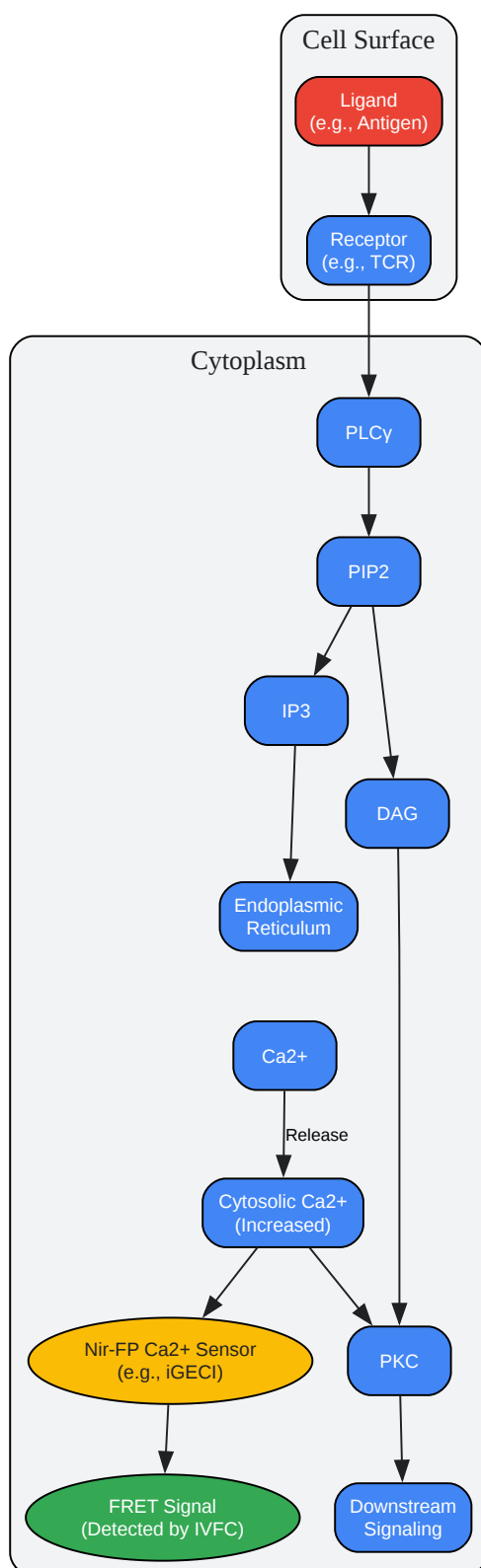
- Design and construct a lentiviral vector encoding an **Nir-FP**-based kinase activity reporter specific to the pathway of interest.
- Generate a stable cell line expressing the biosensor.
- Treat the animal with a drug or stimulus that modulates the activity of the target kinase.
- Use in vivo flow cytometry to detect changes in the fluorescence of the circulating cells, which would correlate with the activation or inhibition of the specific kinase.

## Visualizations



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Experimental workflow for in vivo flow cytometry using **Nir-FP** expressing cells.



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Example signaling pathway (TCR-mediated Ca<sup>2+</sup> flux) monitored by an **Nir-FP** biosensor.

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